

# Physicochemical properties of 2-Ethyl-2-hydroxybutanoic acid

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## Compound of Interest

Compound Name: 2-Ethyl-2-hydroxybutanoic acid

Cat. No.: B1216898

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## An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-hydroxybutanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethyl-2-hydroxybutanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a mandatory visualization of a key experimental workflow.

## Core Physicochemical Data

**2-Ethyl-2-hydroxybutanoic acid**, also known as 2-Ethyl-2-hydroxybutyric acid, is a hydroxy fatty acid.[1][2][3] It is recognized as a metabolite of Di-(2-ethylhexyl) phthalate (DEHP).[1][3] The compound's structure features a carboxylic acid group and a hydroxyl group attached to the same tertiary carbon, which is also bonded to two ethyl groups.

## Chemical Identifiers and Molecular Formula

- IUPAC Name: **2-ethyl-2-hydroxybutanoic acid**[2][4]
- Synonyms: 2-Ethyl-2-hydroxybutyric acid, Diethylglycolic acid[5]
- CAS Number: 3639-21-2[1][5]
- Chemical Formula:  $C_6H_{12}O_3$ [2][3][5]

- InChI Key: LXVSANCQXSSLPA-UHFFFAOYSA-N[2][5]
- SMILES: CCC(O)(CC)C(O)=O[2][5]

## Tabulated Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **2-Ethyl-2-hydroxybutanoic acid**.

Property	Value	Source(s)
Molecular Weight	132.16 g/mol	[3][4][5]
Physical State	Solid	[3][4]
Melting Point	79-82 °C	[6][7]
Boiling Point	Not Available (Experimental)	[2]
Water Solubility	187 g/L (Predicted)[2], 26 mg/mL at 18 °C (Experimental)	[2][4]
pKa (Strongest Acidic)	4.21 (Predicted)	[2]
logP (Octanol-Water)	0.52 (Predicted)[2], 1.01 (Predicted)[2]	[2]
Density	1.103 g/cm <sup>3</sup>	[3]
Flash Point	120.1 °C	[3]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Polar Surface Area	57.53 Å <sup>2</sup>	[2]

## Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These represent standard methodologies applicable to compounds like **2-Ethyl-2-hydroxybutanoic acid**.

## Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a weak acid can be accurately determined using potentiometric titration.[8] This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Materials:

- **2-Ethyl-2-hydroxybutanoic acid** (accurately weighed, ~0.1-0.2 g samples)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (carbonate-free)
- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette (calibrated)
- Beakers (250 mL)
- pH calibration buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

- **Instrument Calibration:** Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.[9]
- **Sample Preparation:** Accurately weigh a sample of **2-Ethyl-2-hydroxybutanoic acid** and dissolve it in approximately 100 mL of deionized water in a beaker. Gentle warming may be used if necessary, followed by cooling to room temperature.[9]

- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- **Titration:** Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[9] As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.
- **Data Analysis:**
  - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).[8] This can be found by examining the first derivative of the titration curve ( $\Delta\text{pH}/\Delta V$ ).
  - The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid. [9] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid [HA] equals the concentration of its conjugate base [A<sup>-</sup>], making the log term zero.[9]

## Determination of logP by Shake Flask Method

The partition coefficient (P), or its logarithm (logP), quantifies the lipophilicity of a compound. The shake flask method is a traditional and widely accepted technique for its direct measurement.

Materials:

- **2-Ethyl-2-hydroxybutanoic acid**
- n-Octanol (reagent grade)

- Water (high purity, typically buffered to a specific pH, e.g., 7.4)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)

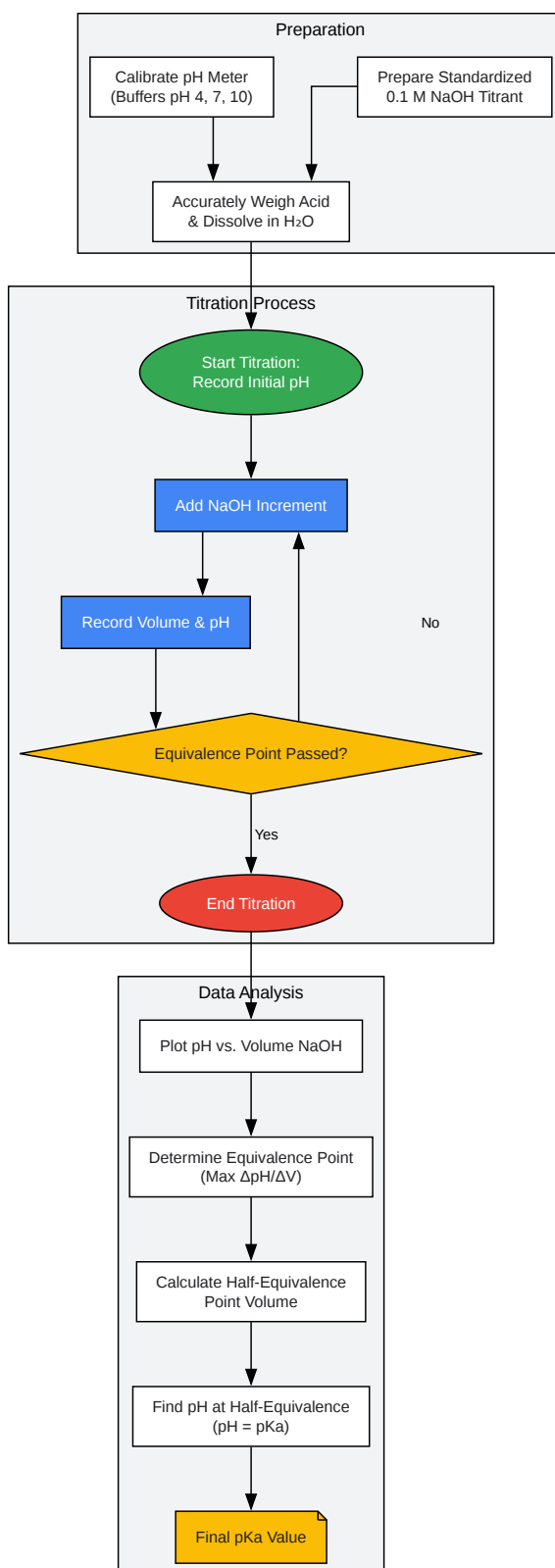
Procedure:

- Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.<sup>[10]</sup> This ensures that the volume of each phase does not change during the experiment due to mutual dissolution.
- Sample Preparation: Prepare a stock solution of **2-Ethyl-2-hydroxybutanoic acid** in one of the pre-saturated phases (typically the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate measurement.
- Partitioning:
  - Add known volumes of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.
  - Add a small, known amount of the compound's stock solution.
  - Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.<sup>[10]</sup>
- Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure complete separation.
- Concentration Analysis: Carefully take a sample from each phase (the aqueous and the n-octanol layer). Determine the concentration of **2-Ethyl-2-hydroxybutanoic acid** in each sample using a suitable analytical technique.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.<sup>[11]</sup> The logP is the base-10 logarithm of this value.<sup>[11]</sup>
  - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
  - $\log P = \log_{10}(P)$

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of **2-Ethyl-2-hydroxybutanoic acid**.



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Caption: Workflow for pKa determination via potentiometric titration.

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